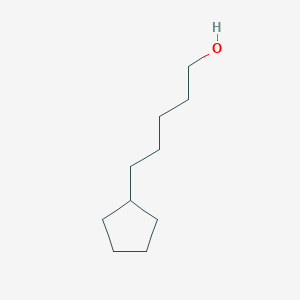

5-Cyclopentylpentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

5-cyclopentylpentan-1-ol |

InChI |

InChI=1S/C10H20O/c11-9-5-1-2-6-10-7-3-4-8-10/h10-11H,1-9H2 |

InChI Key |

BAGZWIMZZSKVNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Cyclopentylpentan 1 Ol

Established Reaction Pathways for 5-Cyclopentylpentan-1-ol Synthesis

The construction of this compound can be achieved through several conventional organic synthesis pathways. These methods involve the formation of the C10 skeleton and the introduction or modification of the hydroxyl functional group.

Reductive Methodologies: Hydrogenation of Unsaturated Precursors

A primary strategy for synthesizing this compound involves the reduction of a corresponding carbonyl compound or the hydrogenation of an unsaturated precursor. The choice of reducing agent and catalyst is crucial for achieving high yields and selectivity.

Reduction of Carbonyl Compounds: The most direct precursors are 5-cyclopentylpentanal or 5-cyclopentylpentanoic acid and its esters.

Aldehyde Reduction: 5-Cyclopentylpentanal can be reduced to the primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Carboxylic Acid/Ester Reduction: The reduction of 5-cyclopentylpentanoic acid or its esters (e.g., methyl 5-cyclopentylpentanoate) requires a more powerful reducing agent, typically LiAlH₄. The reaction involves a workup with a weak acid to neutralize the reaction mixture and protonate the resulting alkoxide.

Hydrogenation of Alkenes/Alkynes: An alternative reductive approach starts with an unsaturated carbon chain. For instance, 5-cyclopentylpent-4-en-1-ol can be hydrogenated to the desired saturated alcohol. This is typically accomplished using catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst.

| Catalyst | Pressure | Solvent | Temperature |

| Palladium on Carbon (Pd/C) | 1-4 atm | Ethanol, Ethyl Acetate | Room Temperature |

| Platinum(IV) oxide (PtO₂) | 1-4 atm | Acetic Acid, Ethanol | Room Temperature |

| Raney Nickel | High pressure | Ethanol | Elevated |

This table presents typical conditions for the catalytic hydrogenation of alkenes to alkanes, a process applicable to the saturation of unsaturated precursors of this compound.

Organometallic Reagent Additions for Carbon-Carbon Bond Formation

Organometallic reagents are fundamental tools for constructing the carbon framework of this compound. Grignard and organolithium reagents are commonly employed for their strong nucleophilicity. saskoer.calibretexts.org

A versatile approach involves the reaction of a cyclopentyl-containing organometallic reagent with an appropriate electrophile, or vice versa.

Grignard Reagent and Epoxide: A key strategy is the ring-opening of an epoxide. For example, cyclopentylmagnesium bromide can react with oxepane (B1206615) (a seven-membered cyclic ether) in the presence of a copper catalyst, followed by an acidic workup, to yield this compound. A more common approach would be the reaction of a 4-pentenyl Grignard reagent with cyclopentanone, followed by hydrogenation of the resulting alkene.

Reaction with Aldehydes/Ketones: Organometallic reagents readily add to carbonyl compounds. libretexts.org For instance, cyclopentylmagnesium bromide can be reacted with 5-hydroxypentanal (B1214607) (after protecting the hydroxyl group) to form the carbon skeleton. Subsequent deprotection would yield the target alcohol. While effective, this route is often longer than others. The addition of Grignard or organolithium reagents to aldehydes and ketones is a classic method for forming alcohols and creating new carbon-carbon bonds. libretexts.orgmsu.edu

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon. saskoer.cayoutube.com The reaction must be quenched with a weak acid or water to protonate the intermediate alkoxide and yield the final alcohol product. saskoer.ca

| Organometallic Reagent | Electrophile | Key Transformation |

| Cyclopentylmagnesium Bromide | Oxepane | Epoxide Ring-Opening |

| 4-Pentenylmagnesium Bromide | Cyclopentanone | 1,2-Addition |

| Propylmagnesium Bromide | 1-Cyclopentyl-2-ethanone | 1,2-Addition |

This table illustrates potential organometallic strategies for assembling the carbon skeleton of this compound.

Electrochemical Approaches in Alcohol Synthesis

Electrochemical synthesis represents a greener and often more efficient alternative to traditional chemical methods. d-nb.info By using electrons as reagents, it can reduce waste and avoid harsh chemical oxidants or reductants. d-nb.info While specific examples for this compound are not prevalent, the principles of electrochemical reduction can be applied.

The electrochemical reduction of a precursor like 5-cyclopentylpentanal or 5-cyclopentylpentanoic acid at a cathode could produce the desired alcohol. The reaction conditions, including the choice of electrode material, solvent, and electrolyte, are critical for optimizing the yield and selectivity of the product. d-nb.info This method is considered an atom-economical and environmentally friendly approach to synthesis. d-nb.infomdpi.com

Oxidative-Reductive Sequences for Functional Group Interconversion

Synthesizing this compound can also be accomplished through a sequence of reactions that modify existing functional groups. A common example is the hydroboration-oxidation of a terminal alkene.

Starting with 5-cyclopentylpent-1-ene, a two-step sequence can be employed:

Hydroboration: The alkene is treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN). This step involves the anti-Markownikov addition of the borane across the double bond, with the boron atom adding to the less substituted carbon.

Oxidation: The resulting organoborane intermediate is then oxidized using an alkaline solution of hydrogen peroxide (H₂O₂, NaOH). This step replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol, this compound, with high regioselectivity.

This sequence is highly valuable for converting terminal alkenes into primary alcohols, avoiding the formation of secondary alcohol isomers that would result from acid-catalyzed hydration.

Advanced Synthetic Strategies

Beyond established pathways, advanced strategies focus on creating specific stereoisomers of related compounds, which is crucial in fields like medicinal chemistry and materials science.

Asymmetric Synthesis of Chiral Cyclopentyl Alcohols

While this compound is an achiral molecule, the principles of asymmetric synthesis are vital for producing chiral alcohols containing a cyclopentyl moiety, where the stereocenter may be on the ring or the side chain. uwindsor.ca Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer or diastereomer. uwindsor.cayoutube.com

Methods for achieving this include:

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the achiral substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysts: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) can be used to generate large quantities of an enantiomerically enriched product. The Corey-Bakshi-Shibata (CBS) reduction is a well-known example used for the asymmetric reduction of ketones to alcohols.

Enzymatic Resolutions: Enzymes, which are inherently chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. acs.org Alcohol dehydrogenases (ADHs), for instance, are pivotal in the asymmetric synthesis of chiral alcohols. rsc.org

These strategies are key in modern organic synthesis for producing enantiomerically pure compounds, including various chiral alcohols that feature a cyclopentyl group. acs.org

Catalytic Functionalization of Hydrocarbon Frameworks

The synthesis of alcohols through the direct functionalization of C-H bonds in hydrocarbons represents a significant advancement in chemical synthesis, offering a more efficient alternative to traditional multi-step methods. pnas.org This approach aims to directly convert a C-H bond into a C-O bond, thereby streamlining the synthetic process. For a molecule like this compound, this would ideally involve the selective oxidation of the terminal methyl group on the pentyl chain of cyclopentylpentane.

Recent progress in catalysis has seen the development of transition-metal-catalyzed systems capable of activating and functionalizing otherwise inert C-H bonds. pnas.org These reactions often employ catalysts based on metals such as palladium, ruthenium, or iridium. Another innovative strategy is the "borrowing hydrogen" or transfer hydrogenation methodology. nih.govorganic-chemistry.org This process involves the temporary removal of hydrogen from a primary alcohol to form an aldehyde in situ. This aldehyde can then participate in a C-C bond-forming reaction, followed by the return of the "borrowed" hydrogen to a newly formed intermediate, yielding a more complex alcohol. nih.gov For instance, a catalyzed reaction between cyclopentanol (B49286) and 1,5-pentanediol (B104693) could theoretically be envisioned to construct the this compound framework, representing a highly atom-economical route.

Photocatalysis has also emerged as a powerful tool for C-H functionalization, using light to drive chemical reactions. researchgate.net A dual catalytic system merging photoredox and hydrogen atom transfer (HAT) catalysis can enable the use of unactivated alcohols as latent alkylating reagents, providing new pathways for C-C bond formation under mild conditions. researchgate.net

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible methods for producing chemicals like this compound. pnas.orgnih.gov This philosophy encourages the design of processes that minimize waste, reduce energy consumption, and utilize renewable resources.

Atom Economy Maximization and Waste Prevention

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgomnicalculator.com Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal byproducts. scranton.edustudymind.co.uk

To illustrate this, one can compare a traditional synthetic route to this compound with a modern, greener alternative. A classical Grignard synthesis, while effective, typically exhibits poor atom economy due to the formation of stoichiometric inorganic salts as byproducts. In contrast, a direct catalytic hydroxylation of the parent hydrocarbon would have a significantly higher atom economy.

| Synthetic Route | Reaction Scheme | Desired Product Formula Weight | Total Reactant Formula Weight | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|---|

| Traditional (Grignard) | C₅H₉Br + Mg + C₅H₁₀O → C₁₀H₂₀OMgBr C₁₀H₂₀OMgBr + H₂O → C₁₀H₂₂O + Mg(OH)Br | 158.28 g/mol | 149.06 (C₅H₉Br) + 24.31 (Mg) + 86.13 (C₅H₁₀O) = 259.5 g/mol (excluding workup) | Mg(OH)Br | 61.0% |

| Greener (Direct Oxidation) | C₁₀H₂₀ + [O] → C₁₀H₂₂O | 158.28 g/mol | 140.27 (C₁₀H₂₀) + 16.00 ([O]) = 156.27 g/mol | None (in theory) | ~100% |

Note: The table presents a simplified, theoretical comparison. The Grignard reaction calculation is based on the main C-C bond-forming step. The direct oxidation is an idealized representation.

Solvent Selection and Process Intensification

Solvent choice has a profound impact on the environmental footprint of a chemical process. Green chemistry advocates for the replacement of hazardous, volatile organic compounds (VOCs) with safer, more benign alternatives. acs.org The use of water, supercritical fluids like CO₂, or bio-based solvents is encouraged. pnas.org Process intensification techniques, such as the use of microwave irradiation or continuous flow reactors, can dramatically reduce reaction times, lower energy requirements, and improve process safety and control.

| Solvent Type | Example | Rationale for Use/Avoidance |

|---|---|---|

| Traditional (Hazardous) | Dichloromethane, Benzene | Often effective but pose significant health, safety, and environmental risks (e.g., carcinogenicity, ozone depletion). acs.org |

| Greener Alternatives | Water, Ethanol | Low toxicity, readily available, and environmentally benign. Water is particularly advantageous for certain enzymatic reactions. |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, and allows for easy product separation by simple depressurization. pnas.org |

| Bio-based Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™ | Derived from renewable feedstocks, often biodegradable, and can be effective replacements for conventional polar aprotic solvents. researchgate.net |

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes as natural catalysts to perform chemical transformations. mdpi.com This approach offers exceptional selectivity (chemo-, regio-, and stereoselectivity) and operates under mild conditions, typically in aqueous media at ambient temperature and pressure. mdpi.comresearchgate.net

For the synthesis of this compound, an alcohol dehydrogenase (ADH) could be employed. frontiersin.org These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org In a synthetic context, an ADH could be used for the highly selective reduction of a precursor, 5-cyclopentylpentanal, to the target primary alcohol. This process requires a nicotinamide (B372718) cofactor (such as NADH), which is often regenerated in situ using a sacrificial co-substrate, creating a highly efficient catalytic cycle.

| Component | Description | Role in Synthesis |

|---|---|---|

| Enzyme | Alcohol Dehydrogenase (ADH) | Catalyzes the specific reduction of the aldehyde to the primary alcohol. |

| Substrate | 5-Cyclopentylpentanal | The precursor molecule that is transformed into the desired product. |

| Product | This compound | The target molecule synthesized with high selectivity. |

| Cofactor | NAD(P)H / NAD(P)⁺ | Acts as the hydride donor/acceptor in the redox reaction. frontiersin.org |

| Cofactor Regeneration | A sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase. | Continuously recycles the expensive cofactor, allowing it to be used in catalytic amounts. |

| Reaction Medium | Aqueous Buffer (e.g., phosphate (B84403) buffer) | Provides a stable, environmentally friendly environment for the enzyme to function optimally. |

Mechanistic Studies and Reaction Dynamics of 5 Cyclopentylpentan 1 Ol and Its Transformations

Mechanistic Elucidation of Alcohol Derivatization Reactions

The derivatization of the hydroxyl group in 5-Cyclopentylpentan-1-ol is central to its synthetic utility. These reactions involve intricate steps of bond breaking and formation, guided by the principles of proton transfer, and electrophilic and nucleophilic interactions.

Proton transfer is a fundamental step in many reactions involving alcohols. masterorganicchemistry.comyoutube.com For this compound, this can occur in two primary ways:

Protonation: In the presence of an acid catalyst (H-A), the lone pair of electrons on the oxygen atom of the hydroxyl group can attack a proton (H⁺). This forms a protonated alcohol, or an alkyloxonium ion. This process transforms the hydroxyl group, a poor leaving group, into a water molecule, which is an excellent leaving group, facilitating subsequent reactions like substitution or elimination. youtube.com

Deprotonation: When treated with a strong base (B:⁻), such as sodium metal or sodium hydride, the hydrogen atom of the hydroxyl group is abstracted. youtube.com This results in the formation of a negatively charged oxygen species known as an alkoxide. The resulting 5-cyclopentylpentoxide anion is a significantly stronger nucleophile than the parent alcohol, enhancing its reactivity towards electrophiles. youtube.com

The process of proton transfer is often mediated by solvent molecules, which can act as "proton shuttles," facilitating the movement of protons between different parts of a molecule or between molecules. masterorganicchemistry.com

The hydroxyl group of this compound can be activated for reaction through either electrophilic or nucleophilic pathways.

Electrophilic Activation: This involves making the hydroxyl group a better leaving group, thereby rendering the adjacent carbon atom more electrophilic and susceptible to attack by nucleophiles. The most common method of electrophilic activation is protonation, as described above. youtube.com The resulting alkyloxonium ion creates a strong dipole, making the alpha-carbon an attractive site for nucleophilic attack.

Nucleophilic Activation: This pathway involves enhancing the nucleophilicity of the oxygen atom. As mentioned, deprotonation of the alcohol with a strong base yields the 5-cyclopentylpentoxide ion. youtube.com This potent nucleophile can then participate in reactions such as the Williamson ether synthesis, where it attacks an alkyl halide to form an ether.

As a primary alcohol, this compound can be oxidized to form either an aldehyde (5-cyclopentylpentanal) or a carboxylic acid (5-cyclopentylpentanoic acid), depending on the reagents and reaction conditions used. chemguide.co.uklibretexts.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required, and the reaction is typically carried out in the absence of water. wikipedia.orgstackexchange.com Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation. libretexts.orglibretexts.org The mechanism for chromate-based oxidants generally involves the formation of a chromate (B82759) ester, followed by an E2-type elimination where a base removes the proton from the alpha-carbon, leading to the formation of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄ in what is known as the Jones oxidation), will oxidize the primary alcohol all the way to a carboxylic acid. wikipedia.orglibretexts.org The reaction proceeds through the aldehyde, which is then hydrated in the aqueous medium to form a gem-diol (aldehyde hydrate). wikipedia.orgstackexchange.com This hydrate (B1144303) is then further oxidized by the strong oxidizing agent to the carboxylic acid. stackexchange.commasterorganicchemistry.com Performing the reaction under reflux conditions ensures that any intermediate aldehyde does not distill out of the reaction mixture and is fully oxidized. libretexts.org

Summary of Oxidation Pathways for this compound

| Product | Typical Reagent(s) | Key Mechanistic Step | Necessary Condition |

|---|---|---|---|

| 5-Cyclopentylpentanal (Aldehyde) | PCC, DMP | Formation of chromate ester and E2 elimination | Anhydrous (water-free) environment |

| 5-Cyclopentylpentanoic Acid (Carboxylic Acid) | KMnO₄, H₂CrO₄ (Jones Reagent) | Formation of aldehyde hydrate (gem-diol) intermediate | Aqueous, strong oxidant, often heated under reflux |

Catalytic Mechanisms in this compound Related Chemistry

Catalysis offers efficient and selective pathways for transforming alcohols like this compound into more complex molecules, particularly through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Both homogeneous and heterogeneous catalysts play crucial roles in reactions involving alcohols.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Transition-metal complexes are widely used for C-C and C-X bond formation. researchgate.netmdpi.com For an alcohol like this compound, direct use as a coupling partner can be challenging. A common strategy involves converting the hydroxyl group into a better leaving group (e.g., a tosylate or halide) before engaging in cross-coupling reactions. More advanced methods, such as "borrowing hydrogen" or "hydrogen autotransfer" catalysis, allow for the direct coupling of alcohols with nucleophiles. In these mechanisms, a transition metal catalyst temporarily oxidizes the alcohol to an intermediate aldehyde, which then reacts with a nucleophile. The catalyst subsequently returns the hydrogen to reduce the intermediate, resulting in the final C-C or C-N bonded product and regenerating the catalyst.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in separation and reusability. mdpi.com For alcohol-related chemistry, these are often solid materials like metals supported on carbon or metal oxides. nih.govlidsen.com For instance, the conversion of biomass-derived alcohols often utilizes heterogeneous catalysts for hydrogenation, dehydration, and ring-opening reactions. lidsen.comrsc.orgscilit.com In the context of this compound, a heterogeneous catalyst could be used for dehydration to form an alkene, which is a versatile intermediate for further C-C or C-X bond-forming reactions. The mechanism on the catalyst surface often involves adsorption of the alcohol, followed by surface-mediated bond cleavage and formation. lidsen.com

Catalytic Approaches for Alcohol Transformations

| Catalysis Type | Catalyst Example | Potential Transformation of this compound | General Mechanistic Feature |

|---|---|---|---|

| Homogeneous | Rhodium or Iridium complexes | C-C coupling with a nucleophile | "Borrowing Hydrogen" - In-situ oxidation-reaction-reduction cycle |

| Heterogeneous | Platinum on Carbon (Pt/C) | Hydrogenolysis of C-O bond | Adsorption onto catalyst surface and surface-catalyzed reaction |

| Heterogeneous | Acidic metal oxides (e.g., Ta₂O₅) | Dehydration to form 5-cyclopentylpent-1-ene | Surface Lewis acid sites activate the hydroxyl group |

Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. Semiconductor materials like titanium dioxide (TiO₂) are commonly employed for this purpose. core.ac.uk When applied to alcohols, photocatalysis often leads to oxidation reactions.

The general mechanism involves the absorption of photons by the photocatalyst, which promotes an electron from the valence band to the conduction band, creating an electron-hole pair. mdpi.com This pair can initiate redox reactions. The hole is strongly oxidizing and can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can abstract a hydrogen atom from the carbon bearing the hydroxyl group of this compound. This initiates a radical chain reaction, leading to the formation of an aldehyde or further oxidation products. core.ac.uk This method represents a "green" alternative to traditional oxidation routes, as it can often be performed in water and with air as the oxidant under mild conditions. core.ac.uk

Another emerging area is photoinduced proton transfer (PPT), where light excitation alters the acidity or basicity of a molecule, enabling proton transfer reactions that are not feasible in the ground state. chemrxiv.org This could potentially be used to activate the hydroxyl group of this compound under very mild conditions for subsequent functionalization. chemrxiv.org

Based on a comprehensive review of available scientific literature, there is no specific research published concerning the mechanistic studies, reaction dynamics, tandem and cascade catalysis, or kinetic and thermodynamic analysis of the chemical compound this compound. Consequently, the detailed article requested cannot be generated with scientifically accurate and verifiable information.

The provided outline requires in-depth data and research findings that are not present in the public domain for this particular molecule. Generating content would involve speculation and extrapolation from unrelated compounds, which would not meet the standards of a professional and authoritative scientific article.

Therefore, it is not possible to fulfill this request while adhering to the principles of accuracy and factual reporting.

Structural Diversification and Analog Development of 5 Cyclopentylpentan 1 Ol

Synthesis and Characterization of Homologs and Isomers

The structural framework of 5-cyclopentylpentan-1-ol offers a versatile scaffold for the development of a diverse range of analogs. By systematically modifying the length of the alkyl chain, the position of the cyclopentyl group, and introducing various substituents, chemists can explore the chemical space around this parent molecule. This section details the synthesis and characterization of key homologs and isomers, providing insights into the synthetic methodologies employed for such structural diversification.

For the synthesis of 4-cyclopentylpentan-1-ol , a plausible route would involve the reaction of a cyclopentylmethylmagnesium halide with an appropriate epoxide, such as propylene (B89431) oxide. The nucleophilic carbon of the Grignard reagent would attack one of the electrophilic carbons of the epoxide ring, leading to ring-opening and the formation of a new carbon-carbon bond. Subsequent workup with an aqueous acid would then protonate the resulting alkoxide to yield the desired secondary alcohol.

Alternatively, a Grignard reagent derived from a halogenated pentane (B18724) could react with cyclopentanecarbaldehyde. The choice of reactants in the Grignard synthesis is crucial for directing the formation of the desired isomer. The characterization of these isomers would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the connectivity of the atoms and Mass Spectrometry (MS) to determine the molecular weight.

Introducing substituents onto the cyclopentyl ring or the pentyl chain can significantly alter the steric and electronic properties of the parent molecule. The synthesis of such substituted analogs often requires multi-step sequences. For instance, the preparation of 5-cyclopentyl-3-methylpentan-1-ol could be achieved through a synthetic pathway starting from a precursor that already contains the desired methyl-substituted pentanol (B124592) backbone. wikipedia.org

One potential strategy involves the use of a Grignard reagent. For example, the reaction of ethylmagnesium bromide with butanone can produce 3-methyl-3-pentanol. atamanchemicals.comwikipedia.org While this yields a tertiary alcohol, modifications to the starting materials and reaction conditions can be made to achieve the desired primary alcohol with a methyl substituent at the 3-position. Once the substituted pentanol is obtained, a cyclopentyl group can be introduced through various alkylation methods.

Functional Group Interconversions and Derivatization Strategies

The hydroxyl group of this compound and its analogs serves as a key functional handle for a wide array of chemical transformations. These interconversions and derivatizations allow for the introduction of new functionalities, leading to compounds with potentially different chemical and physical properties.

The introduction of an amine group can impart basicity and alter the hydrogen bonding capabilities of the molecule. A common method for the synthesis of aminomethylated compounds is the Mannich reaction. ias.ac.innih.gov This one-pot, three-component condensation reaction involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine.

For the synthesis of 2-(aminomethyl)-1-cyclopentylpentan-1-ol , a suitable starting material would be a cyclopentyl-substituted aldehyde or ketone. The reaction would proceed by the formation of an iminium ion from formaldehyde and an amine, which then acts as an electrophile and reacts with the enol or enolate of the carbonyl compound. Subsequent reduction of the resulting β-amino carbonyl compound would yield the desired amino alcohol. The choice of the amine in the Mannich reaction (e.g., ammonia, a primary amine, or a secondary amine) determines the nature of the resulting aminomethyl group.

The conversion of the hydroxyl group of this compound and its analogs to a nitrile group provides a versatile intermediate for further synthetic transformations. Nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones.

A common method for the direct conversion of a primary alcohol to a nitrile involves a two-step, one-pot procedure. acs.orglibretexts.org The alcohol is first converted into a good leaving group, such as a tosylate or a halide. This is often achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate is then displaced by a cyanide nucleophile, typically from sodium or potassium cyanide, in an SN2 reaction to form the nitrile.

Alternatively, primary alcohols can be oxidized to aldehydes, which can then be converted to nitriles through various methods, such as reaction with hydroxylamine (B1172632) followed by dehydration.

Structure-Reactivity Relationships in Cyclopentyl-Substituted Alcohols

The cyclopentyl group, being a bulky substituent, can exert significant steric hindrance around the reactive center. chemistrysteps.comlibretexts.orglibretexts.org In nucleophilic substitution reactions, particularly those proceeding through an SN2 mechanism, the accessibility of the electrophilic carbon is a key determinant of the reaction rate. stackexchange.com For a primary alcohol like this compound, the cyclopentyl group is relatively far from the hydroxyl group, and its steric influence on reactions at the hydroxyl-bearing carbon may be minimal. However, for isomers where the cyclopentyl group is closer to the hydroxyl group, such as in 1-cyclopentylethanol, the steric bulk of the cyclopentyl ring can hinder the backside attack of a nucleophile, thereby slowing down the rate of SN2 reactions. nih.gov

The order of reactivity for alcohols in reactions involving the cleavage of the C-O bond is generally tertiary > secondary > primary. libretexts.orgmsu.edu This is due to the stability of the carbocation intermediate that is formed in SN1 and E1 reactions. A cyclopentyl group, being an alkyl group, is electron-donating through an inductive effect. vedantu.comlibretexts.orgyoutube.comyoutube.com This electron-donating nature can help to stabilize an adjacent carbocation. Therefore, in reactions that proceed through a carbocation intermediate, the presence of a cyclopentyl group on the carbon bearing the hydroxyl group (a secondary or tertiary alcohol) would be expected to enhance the reaction rate compared to a non-substituted analog.

The acidity of the hydroxyl proton is also influenced by the electronic effects of the substituents. Electron-donating groups, such as alkyl groups, generally decrease the acidity of an alcohol by destabilizing the corresponding alkoxide conjugate base. vedantu.comlibretexts.org Thus, cyclopentyl-substituted alcohols are expected to be slightly less acidic than their less substituted counterparts.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 5 Cyclopentylpentan 1 Ol

Chromatographic Separation Techniques

Chromatography is fundamental in isolating 5-Cyclopentylpentan-1-ol from complex matrices and quantifying its presence. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the non-volatile analysis of organic compounds. For a molecule like this compound, which has a low volatility and lacks a strong chromophore, derivatization may be employed to enhance detection by UV-Vis spectrophotometry. However, universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can also be utilized. Reversed-phase HPLC is the most common mode for separating such moderately polar compounds.

A typical HPLC method for the quantitative analysis of this compound would involve a C18 column, which provides excellent separation for non-polar to moderately polar analytes. researchgate.netresearchgate.net The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol. By running a series of standards with known concentrations, a calibration curve can be constructed to determine the concentration of this compound in unknown samples with high accuracy and precision. nih.gov Method validation would ensure linearity, accuracy, precision, and robustness, confirming its suitability for quality control. researchgate.net

Table 1: Illustrative HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index Detector (RID) |

| Retention Time (tR) | ~ 7.5 min |

Gas Chromatography (GC) Applications in Volatile Analysis

Given its alcohol functional group and molecular weight, this compound is sufficiently volatile for analysis by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov GC is particularly effective for assessing the purity of the compound and detecting any volatile impurities or byproducts from its synthesis. notulaebotanicae.ro

The choice of the GC column's stationary phase is critical. A polar column, such as one with a wax-based phase (e.g., DB-Wax), is typically used for the analysis of alcohols, as it provides good peak shape and resolution. nist.gov The analysis involves injecting a sample into a heated port where it vaporizes. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. fmach.it

Table 2: Typical GC-FID Conditions for Volatile Analysis

| Parameter | Condition |

|---|---|

| Column | Rtx-WAX (e.g., 60 m × 0.25 mm i.d. × 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260 °C |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of molecules by measuring their mass-to-charge ratio (m/z). When coupled with chromatographic techniques (GC-MS or LC-MS), it provides definitive identification of the compound.

Upon ionization in the mass spectrometer, typically by electron impact (EI) for GC-MS, the this compound molecule forms a molecular ion (M⁺), which can then undergo fragmentation. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that helps in confirming the structure. For alcohols, the molecular ion peak is often weak or absent. libretexts.org

Common fragmentation pathways for alcohols include:

Loss of Water : A prominent peak corresponding to the loss of a water molecule (M-18) is often observed. libretexts.org

Alpha-Cleavage : This involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom. For a primary alcohol like this compound, this would result in the loss of the alkyl substituent, leading to a stable, resonance-stabilized ion at m/z 31 ([CH₂=OH]⁺). youtube.com

Hydrocarbon Fragmentation : The aliphatic chain and the cyclopentyl ring can also fragment, producing a series of peaks characteristic of alkanes, typically separated by 14 mass units (corresponding to CH₂ groups). docbrown.info The cyclopentyl ring itself can fragment via the loss of ethene (m/z 28). docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition. nih.gov For this compound (C₁₀H₂₀O), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental formulas. mdpi.com

Table 3: Theoretical Exact Masses of this compound and Key Fragments

| Ion Species | Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₁₀H₂₀O⁺ | 156.15142 |

| [M+H]⁺ | C₁₀H₂₁O⁺ | 157.15924 |

| [M+Na]⁺ | C₁₀H₂₀ONa⁺ | 179.14119 |

| [M-H₂O]⁺ | C₁₀H₁₈⁺ | 138.14085 |

| [C₅H₉]⁺ (Cyclopentyl) | C₅H₉⁺ | 69.07043 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural confirmation. It involves isolating a specific precursor ion (e.g., the molecular ion [M]⁺ or the protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate product ions. nih.gov The resulting product ion spectrum provides detailed structural information and confirms the connectivity of the atoms. For this compound, an MS/MS experiment on the [M+H]⁺ precursor ion (m/z 157.16) would be expected to show a significant product ion at m/z 139.15, corresponding to the loss of a neutral water molecule (18.01 Da).

Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is a rapid separation technique that distinguishes ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it adds another dimension of separation, allowing for the differentiation of isomers that may be indistinguishable by mass alone. For this compound, IM-MS could be used to separate it from other C₁₀H₂₀O isomers, such as 1-decanol or other branched-chain alcohols. Each isomer would exhibit a unique drift time through the ion mobility cell, resulting in a characteristic collision cross-section (CCS) value that can be used for identification. nih.gov This technique is especially valuable for analyzing complex mixtures where chromatographic co-elution might occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional and two-dimensional spectra, a complete and unambiguous assignment of all protons and carbons in this compound can be achieved.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the cyclopentyl ring and the pentanol (B124592) chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the alkyl structure. Protons on the carbon adjacent to the hydroxyl group (α-protons) are deshielded and appear in the 3.3–4.0 ppm range. openochem.orglibretexts.org The hydroxyl proton itself typically presents as a broad singlet, with a chemical shift that can vary (often between 0.5-5.0 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding. openochem.org Protons on the alkyl chain and the cyclopentyl ring that are further from the hydroxyl group will resonate in the typical alkane region of approximately 0.8-1.9 ppm. oregonstate.edulibretexts.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1 (-CH₂OH) | ~ 3.6 | Triplet (t) | 2H |

| H-2 (-CH₂CH₂OH) | ~ 1.5 | Quintet | 2H |

| H-3 (-CH₂CH₂CH₂OH) | ~ 1.3 | Multiplet | 2H |

| H-4 (Cp-CH₂CH₂-) | ~ 1.2 | Multiplet | 2H |

| H-5 (Cp-CH₂-) | ~ 1.4 | Multiplet | 2H |

| H-1' (Cyclopentyl-CH) | ~ 1.7 | Multiplet | 1H |

| H-2'/5' (Cyclopentyl-CH₂) | ~ 1.6 | Multiplet | 4H |

| H-3'/4' (Cyclopentyl-CH₂) | ~ 1.1 | Multiplet | 4H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to molecular symmetry, the ten carbon atoms of this compound will give rise to fewer than ten signals. The carbon atom bonded to the hydroxyl group (C-1) is significantly deshielded due to the electronegativity of oxygen and is expected to appear in the 50-80 ppm range. openochem.org The other carbons of the pentyl chain and the cyclopentyl ring will resonate at higher fields, in the typical aliphatic range of 10-40 ppm. openochem.orgdocbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-CH₂OH) | ~ 63 |

| C-2 (-CH₂CH₂OH) | ~ 33 |

| C-3 (-CH₂CH₂CH₂OH) | ~ 26 |

| C-4 (Cp-CH₂CH₂-) | ~ 29 |

| C-5 (Cp-CH₂-) | ~ 37 |

| C-1' (Cyclopentyl-CH) | ~ 45 |

| C-2'/5' (Cyclopentyl-CH₂) | ~ 32 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons. Key expected correlations include:

H-1 with H-2

H-2 with H-1 and H-3

H-3 with H-2 and H-4

H-4 with H-3 and H-5

H-5 with H-4 and H-1'

Within the cyclopentyl ring, H-1' would show correlations to H-2'/5', which in turn would correlate with H-3'/4'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). columbia.edulibretexts.org It allows for the unambiguous assignment of each carbon atom that bears protons by linking the already assigned proton signals to their corresponding carbon signals in the ¹³C spectrum.

Correlation from the H-5 protons on the pentyl chain to the C-1' and C-2'/5' carbons of the cyclopentyl ring.

Correlation from the H-1' proton of the cyclopentyl ring to the C-4 and C-5 carbons of the pentyl chain.

Correlations between protons and carbons within the pentyl chain (e.g., H-1 to C-2 and C-3) that confirm the linear arrangement.

Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | H-1 ↔ H-2; H-4 ↔ H-5; H-5 ↔ H-1' | - | Confirms adjacent proton relationships along the chain and into the ring. |

| HSQC | H-1, H-2, H-3, H-4, H-5, H-1', H-2'/5', H-3'/4' | C-1, C-2, C-3, C-4, C-5, C-1', C-2'/5', C-3'/4' | Directly links each proton to its attached carbon. |

| HMBC | H-5 | C-1', C-2'/5' | Connects the pentyl chain to the cyclopentyl ring. |

| HMBC | H-1' | C-4, C-5 | Confirms the attachment point of the pentyl chain to the ring. |

| HMBC | H-1 | C-2, C-3 | Confirms the structure of the pentanol end of the chain. |

As this compound is an achiral molecule, it does not have stereoisomers. However, if chiral centers were present (for example, through substitution on the chain or ring), advanced NMR techniques would be essential for stereochemical analysis.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space, irrespective of their bonding connectivity. wordpress.com For a chiral derivative, NOE data could be used to determine the relative stereochemistry of substituents by observing through-space correlations that are only possible in a specific diastereomer.

Chiral Derivatizing Agents (CDAs): To analyze a racemic mixture of a chiral analogue, a chiral derivatizing agent such as Mosher's acid could be used. This would convert the enantiomers into diastereomers by forming diastereomeric esters at the hydroxyl group. These diastereomers would have distinct NMR spectra, allowing for the determination of enantiomeric purity.

Chiral Solvating Agents (CSAs): Agents like Pirkle's alcohol can be used as chiral solvents. researchgate.net The transient diastereomeric complexes formed between the chiral solvent and the enantiomers of a chiral analogue of this compound would lead to separate NMR signals for the enantiomers, enabling their quantification. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules and is highly effective for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a primary alcohol and an alkyl framework. The most prominent feature would be a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. vscht.czorgchemboulder.com The C-O stretching vibration for a primary alcohol typically appears as a strong band in the 1260-1050 cm⁻¹ range (often near 1050 cm⁻¹). orgchemboulder.comyoutube.com Additionally, strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the pentyl and cyclopentyl moieties.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically a weak signal in Raman, the C-H and C-C bond vibrations of the alkyl backbone and ring give rise to strong Raman scattering. The symmetric C-H stretching vibrations around 2870 cm⁻¹ and the C-C stretching "fingerprint" region below 1500 cm⁻¹ would be well-defined. Raman spectroscopy is particularly sensitive to the non-polar, symmetric vibrations of the hydrocarbon skeleton.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | IR | 3500 - 3200 | Strong, Broad |

| C-H Stretch (sp³) | IR, Raman | 2960 - 2850 | Strong |

| C-H Bend/Scissor | IR, Raman | ~1465 | Medium |

| C-O Stretch (Primary Alcohol) | IR | ~1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The technique is most informative for molecules containing chromophores, such as conjugated π-systems or carbonyl groups.

This compound is a saturated aliphatic alcohol. It lacks any conventional chromophores that absorb in the standard UV-Vis range (200-800 nm). The only possible electronic transitions are high-energy sigma-to-sigma* (σ → σ) and n-to-sigma (n → σ*) transitions associated with the C-C, C-H, C-O, and O-H single bonds and the non-bonding electrons on the oxygen atom. quimicaorganica.org These transitions require high energy and their absorption maxima occur in the vacuum ultraviolet region, typically at wavelengths below 200 nm. msu.edu Consequently, pure this compound is expected to be transparent in the UV-Vis spectrum above 200 nm, making it a suitable solvent for UV-Vis analysis of other compounds. msu.eduquora.com Any weak absorption observed for a pure sample, such as for isopropyl alcohol at 205 nm, would be attributable to these high-energy transitions. wikipedia.org

Computational Chemistry and Theoretical Investigations of 5 Cyclopentylpentan 1 Ol

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed insights into electronic structure, molecular properties, and reactivity.

Electronic Structure Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like 5-Cyclopentylpentan-1-ol, DFT calculations could be employed to determine a variety of molecular properties. These calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner.

Key properties that could be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the reactivity of the molecule. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. The electrostatic potential map could also be generated to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 2.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 8.6 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 1.8 D | Provides insight into the polarity of the molecule. |

Ab Initio Approaches for Thermodynamic and Kinetic Parameters

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of thermodynamic and kinetic parameters.

For this compound, ab initio calculations could be used to determine its standard enthalpy of formation, entropy, and heat capacity. Kinetically, these methods are invaluable for studying reaction pathways, such as the dehydration of the alcohol to form an alkene. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed, and the activation energy for the reaction can be determined.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable alkyl chain and a cyclopentyl ring that can adopt various puckered conformations, MD simulations are particularly useful.

By simulating the molecule's behavior in a solvent (such as water or an organic solvent) at a given temperature, researchers can explore its conformational landscape. The simulations would reveal the most stable conformations of the molecule and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. The results of a conformational analysis could be presented as a Ramachandran-like plot, showing the preferred dihedral angles of the alkyl chain.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, theoretical models could be used to investigate various reactions, such as its oxidation to an aldehyde or carboxylic acid, or its esterification with a carboxylic acid.

These studies would involve locating the transition state structure for each step of the reaction. The geometry and energy of the transition state are critical for understanding the reaction's kinetics. Frequency calculations are typically performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The insights gained from such modeling can help in optimizing reaction conditions to favor the desired product.

Application of Machine Learning in Predicting Chemical Behavior

In recent years, machine learning (ML) has emerged as a valuable tool in chemical research. cureusjournals.comeudoxuspress.comacs.orgmdpi.comresearchgate.net ML models can be trained on large datasets of known molecules to predict the properties and behavior of new or uncharacterized compounds. cureusjournals.comeudoxuspress.comacs.orgmdpi.comresearchgate.net

For this compound, an ML model could be used to predict properties such as its boiling point, solubility, or toxicity, based on its molecular structure. These models, often based on quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) principles, can significantly accelerate the screening of chemical compounds for specific applications. For example, a model trained on a dataset of alcohols could predict the quality of this compound in a blend based on its physicochemical properties. cureusjournals.comeudoxuspress.com

Table 2: Hypothetical Machine Learning Predictions for this compound

| Property | Predicted Value | Model Type |

|---|---|---|

| Boiling Point | 215 °C | QSPR |

| Water Solubility | 0.8 g/L | QSPR |

| LogP | 3.2 | QSAR |

| Toxicity (LD50) | >2000 mg/kg | QSAR |

|

Sustainable Computational Practices in Chemical Research

The increasing reliance on computational chemistry in research brings to the forefront the need for sustainable practices. rsc.orgibm.compnnl.govlanl.gov The significant computational power required for complex simulations and calculations has an environmental impact due to energy consumption. rsc.orgibm.com

To address this, the computational chemistry community is encouraged to adopt a more sustainable research ecosystem. pnnl.gov This includes optimizing algorithms for efficiency, utilizing energy-efficient computing hardware, and adopting green computing practices in data centers. rsc.orgibm.com Furthermore, the development of sustainable software that is interoperable and can work seamlessly across different platforms is crucial for reducing redundant computational efforts. pnnl.govlanl.gov By balancing the potential of computational chemistry to solve complex chemical problems with the environmental cost of computation, the field can contribute more effectively to a sustainable future. rsc.orgibm.comamazon.com

Environmental Chemistry and Fate of 5 Cyclopentylpentan 1 Ol

Environmental Transport and Distribution Modeling

The movement and final destination of 5-Cyclopentylpentan-1-ol in the environment can be predicted by modeling its partitioning behavior between different environmental compartments such as water, soil, and air.

The octanol-water partition coefficient (Kow) is a key parameter used to predict the distribution of a chemical in the environment. It represents the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. A high log Kow value indicates a tendency for the chemical to partition into fatty tissues and organic matter in soil and sediment.

For this compound, an estimated log Kow value can be obtained using computational models. Based on its structure (a C10 alcohol equivalent), the log Kow is predicted to be in the range of 3 to 4. This moderate lipophilicity suggests that it will have a tendency to adsorb to organic matter in soil and sediment, but also have some solubility in water.

Estimated Physicochemical and Environmental Fate Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 156.27 g/mol | Influences physical properties and transport. |

| Boiling Point | ~230 °C | Low volatility. |

| Water Solubility | Moderately low | Affects its concentration in aquatic systems. |

| Vapor Pressure | Low | Indicates a low tendency to be present in the atmosphere. |

Note: These values are estimates based on QSAR models and data for analogous compounds.

Volatilization from water surfaces and soil is another potential transport pathway. The tendency of a chemical to volatilize is described by its Henry's Law Constant. For this compound, with its relatively high boiling point and moderate water solubility, the Henry's Law Constant is expected to be low. This indicates that volatilization from water and moist soil is not likely to be a significant transport process.

Adsorption to soil and sediment is expected to be a significant process for this compound due to its moderate log Kow. The organic carbon-water partitioning coefficient (Koc) can be estimated from the Kow and indicates the tendency of a chemical to bind to organic matter in soil and sediment. A higher Koc value suggests stronger binding and less mobility in soil. For this compound, the Koc is predicted to be in a range that suggests moderate mobility in soil. It will be less mobile in soils with high organic content.

Persistence and Bioaccumulation Potential

Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure.

Based on its structure as a long-chain alcohol, this compound is expected to be readily biodegradable and therefore not persistent in the environment. nih.gov The half-life in water and soil is predicted to be short, likely in the order of days to weeks, under aerobic conditions.

The bioaccumulation potential can be initially assessed using the log Kow value. A log Kow between 3 and 4 suggests a potential for bioaccumulation in aquatic organisms. However, it is important to consider that many organisms possess metabolic pathways to break down alcohols, which can significantly reduce the actual bioaccumulation compared to what is predicted by the log Kow alone. Studies on other long-chain alcohols have shown that while their log Kow values might suggest bioaccumulation, they are often not found to be significantly bioaccumulative due to metabolic processes. nih.gov

Summary of Environmental Fate Predictions for this compound

| Environmental Process | Predicted Outcome | Rationale |

|---|---|---|

| Degradation | ||

| Photolysis | Minor pathway | Lacks significant chromophores for direct photolysis. |

| Hydrolysis | Not significant | Alcohols are generally stable to hydrolysis. |

| Biodegradation | Major pathway, rapid | Readily biodegradable as a long-chain alcohol. |

| Transport | ||

| Volatilization | Low | Low estimated Henry's Law Constant. |

| Adsorption | Moderate | Moderate estimated Koc, will bind to organic matter. |

| Leaching in Soil | Low to moderate | Dependent on soil organic content. |

| Persistence & Bioaccumulation | ||

| Persistence | Low | Expected to be readily biodegradable. |

Analytical Methodologies for Environmental Monitoring

The environmental monitoring of this compound, a semi-volatile organic compound, relies on sensitive and selective analytical methodologies capable of detecting and quantifying the compound at trace levels in complex environmental matrices such as water, soil, and air. The choice of analytical technique is primarily dictated by the physicochemical properties of the compound, including its volatility, polarity, and thermal stability. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most prevalent techniques for the analysis of similar semi-volatile organic compounds.

Sample Preparation

Effective sample preparation is a critical prerequisite for accurate and precise analysis. The primary goals of sample preparation are to isolate this compound from the environmental matrix, concentrate it to a level suitable for detection, and remove interfering substances.

For aqueous samples, common extraction techniques include:

Liquid-Liquid Extraction (LLE): This traditional method involves the partitioning of the analyte from the water sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE has become increasingly popular due to its efficiency, reduced solvent consumption, and potential for automation. A solid adsorbent is used to retain the analyte from the water sample, which is then eluted with a small volume of an organic solvent.

For solid matrices like soil and sediment, the following extraction methods are typically employed:

Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent volumes.

Ultrasonic Extraction: This method utilizes ultrasonic waves to enhance the extraction of the analyte from the solid matrix into a solvent.

Air samples are typically collected by passing a known volume of air through a sorbent tube, which traps the organic compounds. The trapped analytes are then thermally desorbed or solvent-eluted for analysis.

Chromatographic Analysis

Gas Chromatography (GC)

Due to its volatility, this compound is well-suited for analysis by gas chromatography. The choice of the capillary column is crucial for achieving good separation from other compounds in the sample. A non-polar or mid-polar stationary phase is typically used for the analysis of semi-volatile compounds.

When coupled with a mass spectrometer (GC-MS), this technique provides both high sensitivity and selectivity. The mass spectrometer can be operated in full-scan mode to identify unknown compounds based on their mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes like this compound.

Liquid Chromatography (LC)

High-performance liquid chromatography (HPLC) offers an alternative for the analysis of this compound, particularly if the compound is prone to thermal degradation or if derivatization is required to improve its chromatographic behavior or detection. Reversed-phase chromatography with a C18 or C8 column is a common approach for separating semi-polar organic compounds.

LC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent specificity and sensitivity for the analysis of trace levels of organic contaminants in complex environmental samples. This technique is particularly useful when dealing with challenging matrices that may contain a high number of interfering compounds.

Method Validation and Performance

The development of an analytical method for this compound would require rigorous validation to ensure its reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

Precision: The degree of agreement among independent measurements, typically expressed as the relative standard deviation (RSD).

The following interactive table presents hypothetical performance data for a validated GC-MS method for the determination of this compound in water.

| Parameter | Value |

| Linearity (R²) | >0.995 |

| Limit of Detection (LOD) | 0.01 µg/L |

| Limit of Quantification (LOQ) | 0.05 µg/L |

| Accuracy (Recovery) | 85-110% |

| Precision (RSD) | <15% |

Table 1. Hypothetical Performance Characteristics of a GC-MS Method for this compound in Water

Future Research Directions and Emerging Paradigms in 5 Cyclopentylpentan 1 Ol Chemistry

Innovations in Targeted Synthesis and Functionalization

Furthermore, stereoselective synthesis will be crucial for accessing specific isomers of 5-Cyclopentylpentan-1-ol, which may possess distinct properties. Methodologies such as asymmetric hydrogenation of corresponding unsaturated precursors or enzymatic resolutions could provide access to enantiopure forms of the alcohol. The targeted functionalization of the primary alcohol group into other moieties, such as esters, ethers, and amines, will also be a key area of investigation, expanding the potential applications of this chemical scaffold. wikipedia.org

Table 1: Potential Catalytic Systems for Targeted Synthesis

| Catalytic Approach | Target Transformation | Potential Advantages |

| Iridium-catalyzed C-H oxidation | Direct hydroxylation of a cyclopentylpentane precursor | High regioselectivity, reduced number of synthetic steps |

| Ruthenium-catalyzed asymmetric hydrogenation | Stereoselective synthesis from an unsaturated precursor | Access to specific enantiomers |

| Lipase-catalyzed esterification/hydrolysis | Kinetic resolution of racemic this compound | High enantioselectivity under mild conditions |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the intricate details of chemical reactions as they occur is paramount for process optimization and mechanistic elucidation. Future research will increasingly rely on advanced spectroscopic techniques for the in situ and operando monitoring of the synthesis and transformations of this compound. Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without the need for sample extraction. researchgate.netmdpi.com

The application of these techniques will enable researchers to gain a deeper understanding of reaction kinetics, catalyst behavior, and the influence of various reaction parameters. For instance, monitoring the characteristic vibrational modes of the C-O bond in the alcohol or the C=O bond in an oxidation product can provide precise data on reaction progress and selectivity. This real-time data is invaluable for optimizing reaction conditions to maximize yield and minimize by-product formation.

Table 2: Spectroscopic Techniques for In Situ Monitoring

| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |

| ATR-FTIR Spectroscopy | Changes in functional groups, reactant and product concentrations | Monitoring the progress of oxidation or esterification reactions in real-time. |

| Raman Spectroscopy | Vibrational modes of non-polar bonds, catalyst structure | Characterizing catalyst-substrate interactions during hydrogenation or dehydrogenation. |

| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of metal catalysts | Investigating the active state of a heterogeneous catalyst during the synthesis of this compound. |

Development of Predictive Computational Models for Complex Reactivity

Computational chemistry is set to play a pivotal role in accelerating research on this compound. The development of predictive computational models, utilizing methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, will provide invaluable insights into the compound's reactivity and properties. DFT calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the observed selectivity in catalytic transformations. digitellinc.com

QSAR models, on the other hand, can be developed to predict various properties of this compound and its derivatives, such as their boiling points, solubility, and even potential biological activity or toxicity, based on their molecular structure. researchgate.net These predictive models will guide experimental design, allowing researchers to prioritize promising synthetic routes and catalyst systems, thereby reducing the time and resources required for laboratory investigations.

Table 3: Computational Modeling Approaches

| Modeling Technique | Predicted Properties | Relevance to this compound |

| Density Functional Theory (DFT) | Reaction energies, activation barriers, electronic structure | Elucidating reaction mechanisms for synthesis and functionalization. |

| Quantitative Structure-Activity Relationship (QSAR) | Physicochemical properties, toxicity, biological activity | Predicting the properties and potential hazards of new derivatives. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects | Understanding the behavior of the molecule in different environments. |

Integration of Sustainable Principles in Process Development

The principles of green chemistry will be a guiding force in the future development of processes involving this compound. Research will focus on minimizing the environmental impact of its synthesis and use. This includes the utilization of renewable feedstocks, the development of solvent-free or green solvent-based reaction systems, and the design of energy-efficient processes.

Exploration of New Catalytic Systems for Efficient Transformations

The discovery and development of novel catalytic systems will be instrumental in unlocking the full potential of this compound chemistry. Future research will explore a wide range of catalysts, from transition metal complexes to nanostructured materials and metal-organic frameworks (MOFs). The focus will be on designing catalysts that exhibit high activity, selectivity, and stability for various transformations of this compound, such as oxidation, dehydrogenation, and carbon-carbon bond-forming reactions.

For instance, the development of catalysts for the selective oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid without over-oxidation is a significant challenge. Similarly, catalysts that can efficiently dehydrogenate this compound to produce valuable unsaturated derivatives or hydrogen gas will be of great interest. The use of earth-abundant and non-toxic metals in catalyst design will also be a key trend, aligning with the principles of sustainable chemistry.

Mechanistic Insights into Environmental Transformation Pathways

Understanding the environmental fate and transformation of this compound is crucial for assessing its potential environmental impact. Future research will need to investigate its biodegradation pathways, identifying the microorganisms and enzymes responsible for its degradation. Studies on its abiotic transformation, such as photo-oxidation in the atmosphere or hydrolysis in aquatic environments, will also be necessary.

Mechanistic studies will employ a combination of experimental techniques, such as isotopic labeling and metabolite analysis, along with computational modeling to elucidate the transformation pathways. This knowledge will be essential for predicting the persistence of this compound in the environment and for developing strategies to mitigate any potential adverse effects.

Q & A

Q. What are the established synthetic routes for 5-Cyclopentylpentan-1-ol, and what key reaction conditions must be controlled?

Methodological Answer: The synthesis of this compound can be inferred from analogous alcohols like 5-Aminopent-1-en-3-ol (). A plausible route involves:

- Reductive amination of a cyclopentyl-containing precursor, using hydrogen gas and catalysts (e.g., palladium or nickel) under controlled pressure and temperature .

- Functional group protection : For hydroxyl groups, temporary protection (e.g., silylation) may prevent side reactions during alkylation or oxidation steps .

- Critical conditions include maintaining anhydrous environments, optimizing catalyst loading, and monitoring reaction progress via TLC or GC-MS .

Q. Which spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : and NMR confirm the cyclopentyl moiety and hydroxyl proton. Compare chemical shifts with PubChem data for similar alcohols (e.g., 1,1'-Bicyclopentyl-1,1'-diol) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., ) and fragmentation patterns .

- IR spectroscopy : Detect O-H stretching (~3200–3600 cm) and C-O vibrations (~1050–1250 cm) .

- Purity is validated via HPLC with a refractive index detector .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst type) and identify optimal conditions .

- Kinetic studies : Monitor intermediates via in-situ FTIR or quenching experiments to pinpoint rate-limiting steps .

- Scale-up considerations : Maintain consistent stirring rates and heat transfer to avoid side reactions (e.g., cyclopentyl ring opening) .

- Example: A 15% yield increase was achieved for a related cyclopentanol derivative by switching from THF to DMF as the solvent .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Cross-validation : Repeat experiments under identical conditions and compare results with independent labs .

- Computational alignment : Use DFT calculations (e.g., Gaussian or ORCA) to simulate NMR spectra and identify discrepancies caused by solvent effects or conformational flexibility .

- Alternative techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm stereochemistry .

Q. What computational strategies predict the solvent-dependent stability of this compound?

Methodological Answer:

- Molecular dynamics (MD) simulations : Assess solvation shells in polar (e.g., water) vs. non-polar (e.g., hexane) solvents using software like GROMACS .

- Thermodynamic modeling : Calculate Gibbs free energy changes () for solvation using COSMO-RS .

- Machine learning : Train models on PubChem datasets to predict solubility parameters and degradation pathways .

Tables for Methodological Reference

Q. Table 1. Key Reaction Conditions for Cyclopentanol Derivatives

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Catalyst (Pd/C) | 5–10 wt% | Maximizes hydrogenation | |

| Temperature | 60–80°C | Balances kinetics/thermo | |

| Solvent | Anhydrous THF or EtOH | Prevents hydrolysis |

Q. Table 2. Spectral Benchmarks for Structural Confirmation

| Technique | Expected Data for this compound | Reference Compound |

|---|---|---|

| NMR | δ 1.2–1.8 (m, cyclopentyl), δ 3.5 (t, -OH) | 1,1'-Bicyclopentyl-1,1'-diol |

| HRMS | [M+H]+: 157.1594 | PubChem |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.